Tetra-p-tolylethene

描述

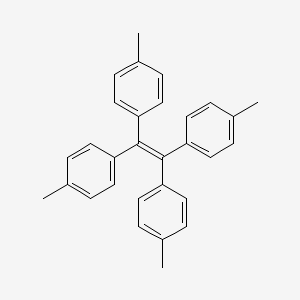

Tetra-p-tolylethene is an organic compound characterized by its unique structure, which includes four p-tolyl groups attached to an ethene backbone. This compound is known for its applications in various fields, including materials science and chemical research, due to its distinctive properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Tetra-p-tolylethene can be synthesized through a multi-step process. One common method involves the McMurry coupling reaction, where 4,4’-dimethylbenzophenone is used as a starting material. The reaction is typically carried out in the presence of a titanium chloride and zinc powder in a tetrahydrofuran solvent under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the McMurry coupling reaction remains a fundamental approach in laboratory settings. Scaling up this process for industrial production would require optimization of reaction conditions to ensure efficiency and yield.

化学反应分析

Condensation Reactions for Dihydropentalene Derivatives

Tetra-p-tolylethane derivatives are synthesized via Michael addition and cyclocondensation. For example, reacting 1,4-di-p-tolylcyclopenta-1,3-diene with enones in MeOH/toluene under reflux with pyrrolidine yields 1,3,4,6-tetra-p-tolyl-1,2-dihydropentalene .

Representative Reaction

-

Substrate : 1,4-di-p-tolylcyclopenta-1,3-diene.

-

Conditions : MeOH/toluene (1:1), pyrrolidine, reflux.

-

Yield : 33% (dihydropentalene) alongside 28% pentafulvene byproduct .

Optimization Insights

-

Using stoichiometric BuLi in THF at low temperatures reduces fulvene formation (DHP/Fv ratio: 4.7:1) .

Thermal Cyclization and Dimerization

Heating dimeric ether intermediates derived from pent-2-en-4-yn-1-ol precursors in toluene under reflux yields tricyclic furan derivatives with tetra-p-tolyl groups. For instance, heating compound 2 (30% yield from trimethylsilyl chloride treatment) produces 5,6-diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan quantitatively .

Structural Characterization

-

X-ray Crystallography : Confirms a tricyclic framework with fused furan (O1, C1–C2, C9–C10), cyclopentene (C2–C4, C8–C9), and cyclopentadiene (C4–C8) rings .

-

¹H NMR (CDCl₃): δ 7.16–7.01 (m, aromatic), 4.77 (s, 2H), 2.17 (s, 12H) .

Key Reaction Trends and Challenges

科学研究应用

Material Science

1.1 Organic Light Emitting Diodes (OLEDs)

Tetra-p-tolylethene has been investigated for use in OLEDs due to its excellent photophysical properties. Its strong fluorescence and high thermal stability make it a suitable candidate for light-emitting layers in OLED devices. Studies have shown that incorporating TTE into the emissive layer can enhance the overall efficiency and brightness of the device, making it a valuable material in the development of next-generation display technologies .

1.2 Polymerization Initiator

TTE serves as a photoinitiator in polymerization processes. When exposed to UV light, it generates reactive species that can initiate polymerization reactions, leading to the formation of cross-linked polymer networks. This property is particularly useful in the production of coatings, adhesives, and other polymeric materials where rapid curing is desired .

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, TTE is utilized as a versatile building block for constructing more complex molecular architectures. Its unique double bond allows for various functionalizations, making it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals . For example, TTE has been employed in the synthesis of biologically active compounds through cross-coupling reactions and other transformations.

2.2 Diels-Alder Reactions

TTE can participate in Diels-Alder reactions, acting as a diene component due to its conjugated system. This reaction is significant for synthesizing cyclic compounds with potential applications in medicinal chemistry . The ability to form stable adducts makes TTE a valuable reagent in synthetic organic chemistry.

Photonics

3.1 Fluorescent Probes

The photophysical properties of TTE make it an excellent candidate for use as a fluorescent probe in biological imaging applications. Its strong emission characteristics allow for effective labeling of biomolecules, facilitating studies on cellular processes and interactions . Researchers have explored its potential in tracking cellular dynamics and understanding disease mechanisms.

3.2 Nonlinear Optical Materials

TTE has been studied for its nonlinear optical properties, which are crucial for applications in telecommunications and laser technology. Its ability to exhibit large optical susceptibilities makes it suitable for developing materials used in frequency conversion processes, such as second harmonic generation . This application is particularly relevant in the context of developing advanced optical devices.

Case Studies

作用机制

The mechanism of action of tetra-p-tolylethene in various applications often involves its ability to undergo aggregation-induced emission. This property is due to the restriction of intramolecular rotations in the aggregated state, leading to enhanced fluorescence. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in sensing applications or interacting with biological molecules in imaging studies .

相似化合物的比较

Tetraphenylethene: Similar in structure but with phenyl groups instead of p-tolyl groups.

Tetraphenylethane: A related compound with a similar backbone but different functional groups.

Uniqueness: Tetra-p-tolylethene is unique due to the presence of p-tolyl groups, which impart distinct electronic and steric properties compared to its analogs. These properties influence its reactivity and applications, making it a valuable compound in various research and industrial contexts .

生物活性

Tetra-p-tolylethene (TPT) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of TPT, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of ethylene, characterized by the presence of four para-tolyl groups. Its chemical structure can be represented as follows:

This compound exhibits unique physical and chemical properties that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of TPT can be attributed to several mechanisms:

- Antioxidant Activity : TPT has been shown to exhibit significant antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Antimicrobial Properties : Studies have indicated that TPT possesses antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in the development of antimicrobial agents.

- Enzyme Inhibition : TPT has been evaluated for its ability to inhibit specific enzymes, such as tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling pathways. Inhibition of PTP1B may have implications for diabetes treatment by enhancing insulin sensitivity .

Antioxidant Activity

A study evaluated the antioxidant potential of TPT using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that TPT exhibited a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

Antimicrobial Activity

In another study, the antimicrobial efficacy of TPT was assessed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Enzyme Inhibition

The enzyme inhibition study focused on the effect of TPT on PTP1B activity. Using a fluorometric assay, TPT demonstrated significant inhibition at concentrations above 25 µM.

Pharmacokinetic Considerations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of TPT. Preliminary data suggest that TPT has favorable pharmacokinetic profiles, with good bioavailability and metabolic stability.

属性

IUPAC Name |

1-methyl-4-[1,2,2-tris(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBCWMJBIJTDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207042 | |

| Record name | Tetra-p-tolylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-43-6 | |

| Record name | Tetra-p-tolylethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra-p-tolylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。